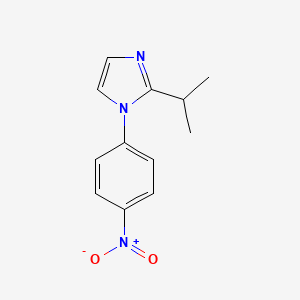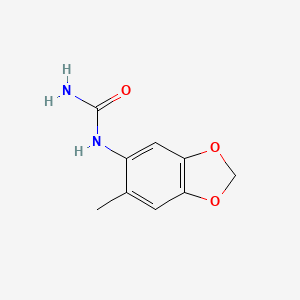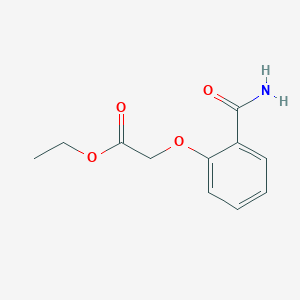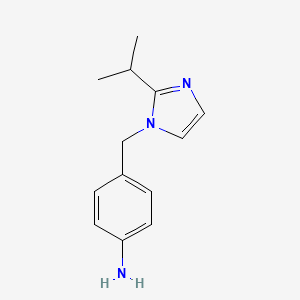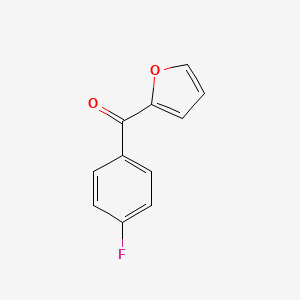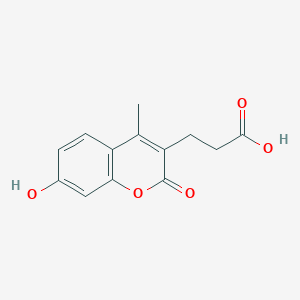
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also known as 7-Hydroxy-4-methylcoumarin-3-acetic acid, is a derivative of coumarin. This compound is known for its fluorescent properties and is used in various scientific applications, including as a pH indicator and in fluorescence-based assays.
Applications De Recherche Scientifique
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nucleic acids and proteins
Biology: Employed in fluorescence microscopy to study cellular processes
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent
Industry: Utilized in the development of fluorescent dyes and pH indicators
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid typically involves the condensation of 4-methylumbelliferone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the carbonyl group to form alcohols
Substitution: Electrophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogens or nitrating agents in the presence of catalysts
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated derivatives
Mécanisme D'action
The mechanism of action of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength (around 360 nm) and emits light at a different wavelength (around 450 nm). This property is exploited in various assays and imaging techniques. The molecular targets and pathways involved include:
Binding to nucleic acids: Enhancing fluorescence upon binding
Interaction with proteins: Altering fluorescence based on the protein environment
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferone: A precursor in the synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also used as a fluorescent probe
Coumarin: The parent compound, known for its anticoagulant properties
7-Hydroxycoumarin: Another derivative with similar fluorescent properties
Uniqueness
This compound is unique due to its specific structural features that enhance its fluorescent properties and make it suitable for a wide range of applications in scientific research. Its ability to act as a pH indicator and its stability under various conditions further distinguish it from other similar compounds.
Propriétés
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDSAVPKKKVDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415489 |
Source


|
| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-06-2 |
Source


|
| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)

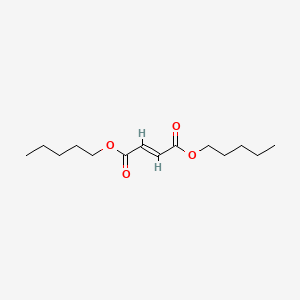
![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
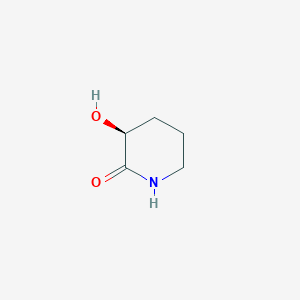
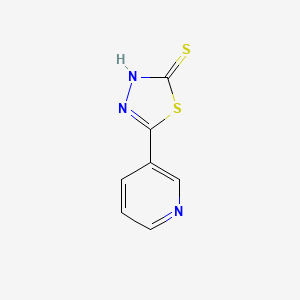
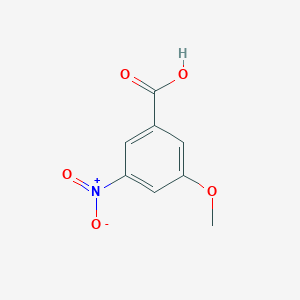
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
